

BQ-788 Sodium Salt: A Comparative Guide to Receptor Cross-Reactivity

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Compound of Interest		
Compound Name:	BQ-788 sodium salt	
Cat. No.:	B1667495	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of **BQ-788** sodium salt with other receptors, based on available experimental data. BQ-788 is a potent and highly selective antagonist of the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasoconstriction, vasodilation, and cell proliferation.[1][2][3] Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development.

Data Presentation: Quantitative Comparison of Binding Affinities

The selectivity of **BQ-788 sodium salt** has been primarily characterized against the two endothelin receptor subtypes: ETA and ETB. The available data consistently demonstrates a high affinity and selectivity for the ETB receptor.



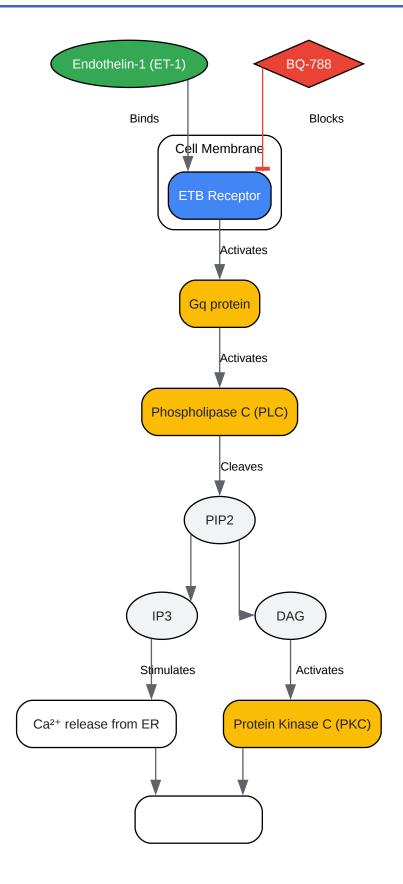
Receptor	Ligand	Assay Type	Cell Line/Tiss ue	IC50 (nM)	Selectivit y (fold)	Referenc e
ЕТВ	BQ-788	Radioligan d Binding ([125I]ET- 1)	Human Girardi heart cells	1.2	>1000-fold vs ETA	[1][4]
ETA	BQ-788	Radioligan d Binding ([125I]ET- 1)	Human neuroblast oma SK-N- MC cells	1300	-	
ETB (human)	BQ-788	Radioligan d Binding ([125I]ET- 1)	Human left ventricle	1980 (KD)	None observed in this tissue	

Note on Tissue-Specific Differences: It is important to note that a study conducted on human left ventricle tissue reported a significantly lower affinity (micromolar range) and a lack of selectivity for BQ-788 between ETB and ETA receptors in that specific tissue. This highlights the importance of considering the experimental context and tissue type when evaluating receptor pharmacology.

Limitations of Available Data: While the selectivity of BQ-788 against the ETA receptor is well-documented, comprehensive screening data against a broader panel of other GPCRs (e.g., adrenergic, muscarinic, dopaminergic receptors) and unrelated receptors is not readily available in the public domain. Therefore, the off-target profile of BQ-788 beyond the endothelin receptor family remains largely uncharacterized.

Mandatory Visualization Signaling Pathway of ETB Receptor and BQ-788 Antagonism



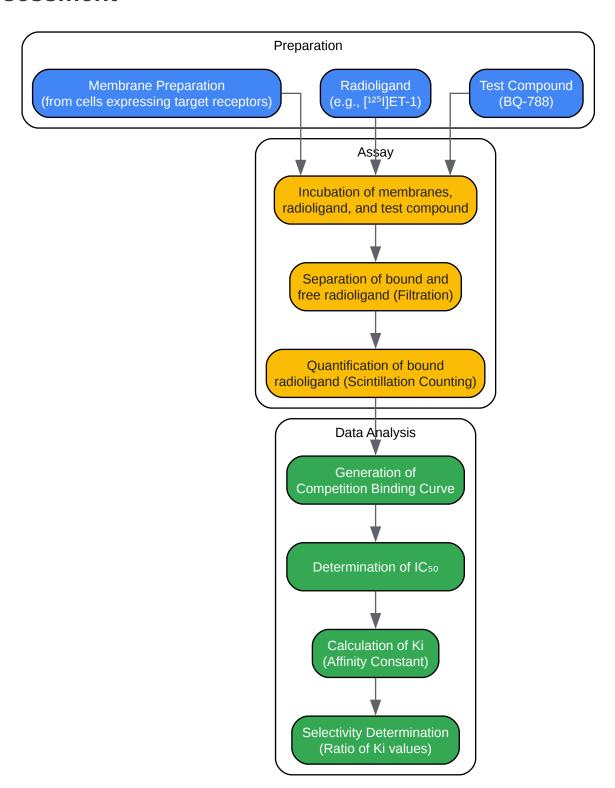


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Caption: ETB receptor signaling pathway and the inhibitory action of BQ-788.



Experimental Workflow for Receptor Selectivity Assessment



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Caption: Workflow for determining receptor selectivity using a radioligand binding assay.

Experimental Protocols Competitive Radioligand Binding Assay for ETB/ETA Receptor Selectivity

This protocol outlines a typical competitive radioligand binding assay to determine the IC50 of BQ-788 for the ETB and ETA receptors.

a. Materials:

- Membrane Preparations: Membranes from cells recombinantly expressing human ETB receptors (e.g., from human Girardi heart cells) and human ETA receptors (e.g., from human neuroblastoma SK-N-MC cells).
- Radioligand: [125I]-Endothelin-1 ([125I]ET-1)
- Test Compound: **BQ-788 sodium salt**, prepared in a series of dilutions.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- · Wash Buffer: Cold assay buffer.
- Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (e.g., 1 μM).
- GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
- · Scintillation fluid and a scintillation counter.

b. Procedure:

- Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 μL:
 - 50 μL of assay buffer (for total binding) or 50 μL of non-specific binding control.
 - 50 μL of various concentrations of BQ-788.
 - \circ 50 µL of [125I]ET-1 (at a concentration close to its KD).



- \circ 100 µL of membrane preparation (containing a specified amount of protein, e.g., 20-50 µg).
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
 - Determine the IC50 value (the concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Functional Assay: Calcium Mobilization to Assess Antagonism

This protocol describes a functional assay to measure the ability of BQ-788 to antagonize ET-1-induced calcium mobilization in cells expressing the ETB receptor.

- a. Materials:
- Cells: A cell line stably expressing the human ETB receptor (e.g., CHO-K1 or HEK293 cells).
- Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Agonist: Endothelin-1 (ET-1).



- Antagonist: BQ-788 sodium salt.
- Fluorescence plate reader with kinetic reading capabilities.

b. Procedure:

 Cell Plating: Seed the ETB-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

Dye Loading:

- Remove the culture medium and wash the cells with assay buffer.
- \circ Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 μ M) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.

Antagonist Incubation:

- Wash the cells gently with assay buffer to remove excess dye.
- Add various concentrations of BQ-788 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

· Measurement of Calcium Flux:

- Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
- After establishing a stable baseline, add a pre-determined concentration of the agonist (ET-1, typically at its EC80) to all wells.
- Continue to record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the transient calcium signal.

Data Analysis:

 The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.



- Determine the inhibitory effect of BQ-788 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.
- Plot the percentage of inhibition against the logarithm of the BQ-788 concentration to determine its IC50 for functional antagonism.

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